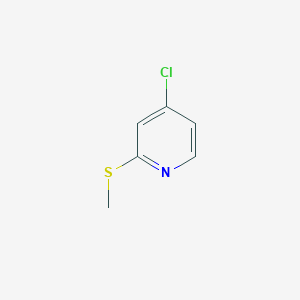![molecular formula C12H10O2 B1589253 2,4-Dihidroxi[1,1’-bifenilo] CAS No. 134-52-1](/img/structure/B1589253.png)
2,4-Dihidroxi[1,1’-bifenilo]
Descripción general
Descripción
Aplicaciones Científicas De Investigación
[1,1’-Biphenyl]-2,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary targets of [1,1’-Biphenyl]-2,4-diol are the programmed cell death-1 (PD-1) and its ligand (PD-L1) that play a crucial role in tumor immune escape and growth . These targets are part of the immune checkpoints, which act as regulators of the immune system .
Mode of Action
[1,1’-Biphenyl]-2,4-diol interacts with its targets, PD-1 and PD-L1, by inhibiting their interaction . This interaction is crucial as it interferes with the signal transduction of the T-cell receptor, leading to suppression of T-cell survival, proliferation, and activity in the tumor microenvironment . By inhibiting this interaction, [1,1’-Biphenyl]-2,4-diol can potentially enhance the body’s immune response against cancer cells .
Biochemical Pathways
The biochemical pathways affected by [1,1’-Biphenyl]-2,4-diol involve the PD-1/PD-L1 immune checkpoint pathway . The inhibition of this pathway can lead to enhanced immune responses against cancer cells . Additionally, the compound may also affect the biodegradation pathway of polychlorinated biphenyls (PCBs), involving enzymes such as biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
Pharmacokinetics
It is known that biphenyl derivatives, such as [1,1’-biphenyl]-2,4-diol, have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties . These properties suggest that [1,1’-Biphenyl]-2,4-diol could potentially be absorbed and distributed effectively in the body, metabolized, and then eliminated.
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-2,4-diol’s action primarily involve the enhancement of the body’s immune response against cancer cells. By inhibiting the interaction between PD-1 and PD-L1, [1,1’-Biphenyl]-2,4-diol can potentially prevent the suppression of T-cell survival, proliferation, and activity in the tumor microenvironment . This could lead to an increased immune response against cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,4-diol can be achieved through several methods. One common approach involves the hydroxylation of biphenyl using reagents such as hydrogen peroxide in the presence of a catalyst. Another method includes the use of Grignard reagents followed by oxidation to introduce hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,4-diol typically involves large-scale hydroxylation processes. These processes often utilize catalysts such as iron or copper to facilitate the introduction of hydroxyl groups. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: [1,1’-Biphenyl]-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Biphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
4,4’-Dihydroxybiphenyl: Has hydroxyl groups at the 4 positions of both benzene rings, leading to different chemical properties and applications.
2,2’-Dihydroxybiphenyl: Hydroxyl groups at the 2 positions of both benzene rings, resulting in distinct reactivity and uses.
Uniqueness: [1,1’-Biphenyl]-2,4-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
4-phenylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXCJGJSIWFKHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452094 | |
| Record name | 4-Phenyl-1,3-Dihydroxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-52-1 | |
| Record name | 4-Phenylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-1,3-Dihydroxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action of Honokiol?
A: While the exact mechanisms are still under investigation, research suggests that Honokiol exerts its effects through interactions with various molecular targets. One prominent mechanism involves modulating the GABAA receptor-gated Cl− channel complex [, ]. This interaction contributes to its anxiolytic-like effects [, ]. Further studies suggest that Honokiol targets multiple signaling pathways crucial for cancer development, including nuclear factor kappa B (NF-κB), signal transducers and activator of transcription 3 (STAT3), epidermal growth factor receptor (EGFR), and mammalian target of rapamycin (m-TOR) [].
Q2: What are the structural characteristics of Honokiol?
A: Honokiol (3′,5-di-2-propenyl-1,1′-biphenyl-2,4′-diol) is a biphenyl compound with two allyl groups and two hydroxyl groups. While specific spectroscopic data is not provided in the provided abstracts, its structure can be elucidated using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, ]. These techniques provide information on the compound's connectivity, functional groups, and molecular weight.
Q3: How does the structure of Honokiol relate to its biological activity?
A: Research suggests modifications to the Honokiol structure can significantly impact its activity. For instance, dihydrohonokiol-B (DHH-B), a partially reduced derivative, exhibits potent anxiolytic-like effects []. This finding highlights the importance of the allyl groups and their saturation state for its biological activity. Further investigations into structure-activity relationships are crucial for developing more potent and selective derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
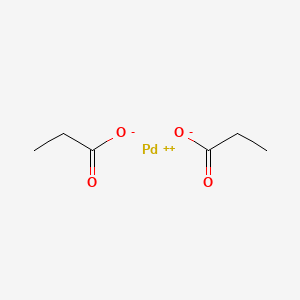
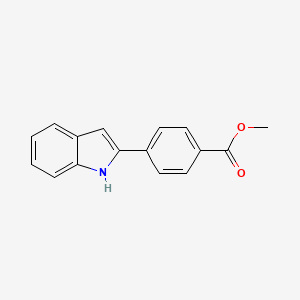
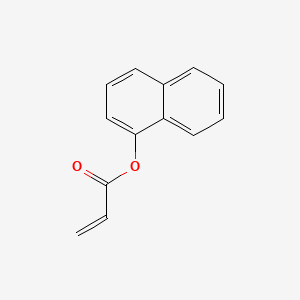
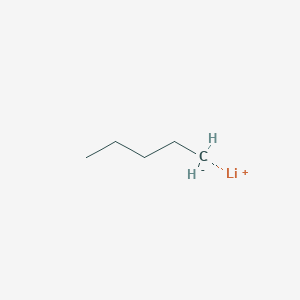

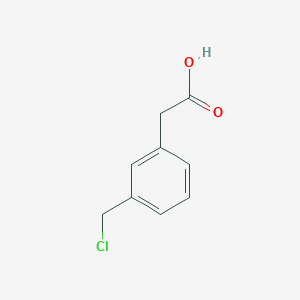
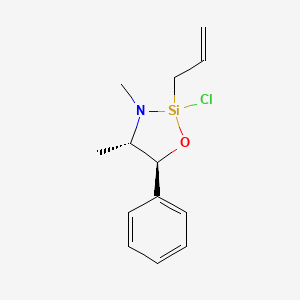
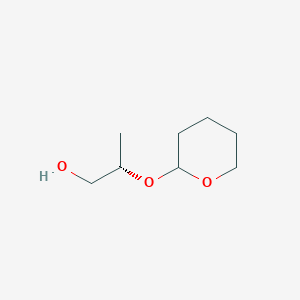
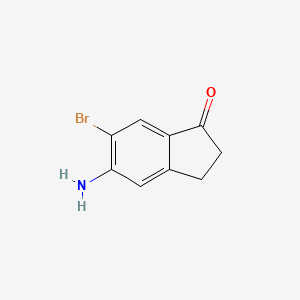
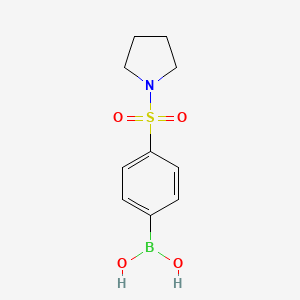
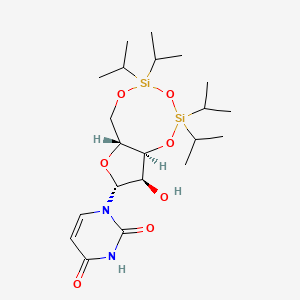
![Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589187.png)
